![molecular formula C13H16O3 B1467213 ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate CAS No. 1620-02-6](/img/structure/B1467213.png)
ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate
Overview
Description
Ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate is a chemical compound with the CAS Number: 1620-02-6 . It has a molecular weight of 220.27 . It is usually in liquid form .
Synthesis Analysis
The synthesis of similar compounds, such as indanones, has been achieved through various methods. For instance, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was catalyzed by TpRuPPh3 (CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products . Another method involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied extensively. For example, a nickel-catalyzed reductive cyclization of a broad range of enones affords indanones in high enantiomeric induction . Another reaction involves a rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway .Physical And Chemical Properties Analysis
Ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate is a liquid at room temperature . It has a molecular weight of 220.27 . It is typically stored at 4 degrees Celsius .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit potent antiviral properties. For instance, certain indole-2-carboxylate derivatives have shown inhibitory activity against influenza A and other viruses . The structural similarity suggests that ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate could be explored for its potential as an antiviral agent, possibly offering a new avenue for treating viral infections.
Anti-inflammatory Activity
The indole nucleus is known to possess anti-inflammatory capabilities. By modulating inflammatory pathways, indole derivatives can be beneficial in treating conditions like arthritis and other inflammatory disorders . Research into the specific applications of ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate in this context could lead to the development of new anti-inflammatory medications.
Anticancer Activity
Indole compounds have been found to have anticancer activities, with the ability to interfere with tumor growth and proliferation . The exploration of ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate in oncological research could contribute to the discovery of novel cancer therapies.
Antimicrobial Activity
Research has demonstrated that indole derivatives can exert a broad-spectrum antibacterial and antifungal effect . This suggests that ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate could serve as a basis for developing new antimicrobial agents that could be effective against resistant strains of bacteria and fungi.
Antidiabetic Activity
Indole derivatives have shown promise in the management of diabetes by influencing glucose metabolism and insulin sensitivity . Investigating the specific effects of ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate on blood sugar levels could pave the way for new antidiabetic treatments.
Antimalarial Activity
Some indole derivatives have been identified as potential antimalarial agents. Given the ongoing need for effective antimalarial drugs, the study of ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate could contribute significantly to this field .
Anticholinesterase Activity
Indole-based compounds have been associated with anticholinesterase activity, which is crucial in the treatment of Alzheimer’s disease and other cognitive disorders . The application of ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate in neurodegenerative disease research could offer new therapeutic options.
Antioxidant Activity
The antioxidant properties of indole derivatives help in combating oxidative stress, which is a factor in many chronic diseases . Exploring the antioxidant potential of ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate could lead to the development of protective agents against oxidative damage.
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes . For example, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
ethyl 2-(1-hydroxy-2,3-dihydroinden-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-16-12(14)9-13(15)8-7-10-5-3-4-6-11(10)13/h3-6,15H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPWIBKUCBQBAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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